{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol
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Overview
Description
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a furan ring substituted with a methanol group and a vinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable vinylating agent under basic conditions to form the vinyl-substituted furan. This intermediate is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles have been used to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural to produce this compound .
Chemical Reactions Analysis
Types of Reactions
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or the methanol group to a methyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted furans or methyl-substituted furans.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2-Ethyl-5-methylfuran: A furan derivative with both ethyl and methyl groups.
2-Acetyl-5-methylfuran: A furan derivative with an acetyl group and a methyl group .
Uniqueness
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol is unique due to its combination of a vinyl group and a methanol group on the furan ring. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
65022-04-0 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H12O3/c1-9-2-3-10(14-9)4-5-11-6-7-12(8-13)15-11/h2-7,13H,8H2,1H3 |
InChI Key |
KMWGZTJXXMWISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=CC=C(O2)CO |
Origin of Product |
United States |
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